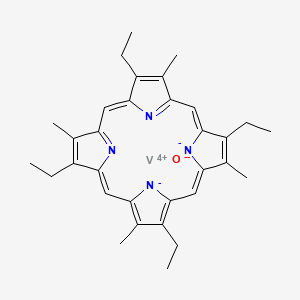

Vanadium(IV) etioporphyrin III oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of vanadium(IV) complexes often involves reactions under controlled conditions to achieve the desired oxidation state and coordination environment. For example, the exposure of vanadium(II) complexes to dioxygen or O-atom-transfer reagents can yield vanadium(IV) oxo complexes, which can further be manipulated to achieve various coordination geometries and properties (King et al., 2014).

Molecular Structure Analysis

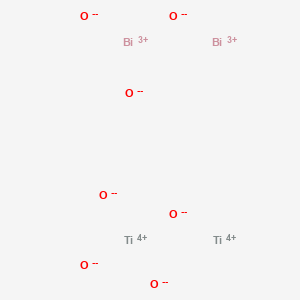

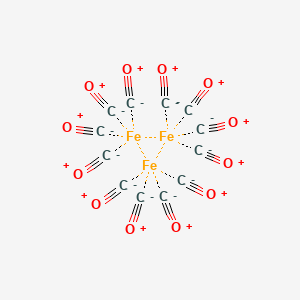

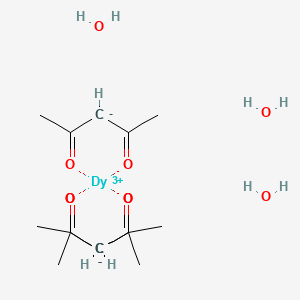

Vanadium(IV) complexes typically exhibit square-pyramidal or distorted octahedral geometries, with vanadium coordinated to oxygen and nitrogen donors from porphyrin ligands. The structure of these complexes can be highly dependent on the ligands and the synthesis conditions, leading to a variety of molecular arrangements that influence the compound's properties and reactivity (Yamashita et al., 2016).

Wissenschaftliche Forschungsanwendungen

Geochemistry and Ecotoxicity : Vanadium, including its forms like vanadium(IV), plays a significant role in the biogeosphere, impacting the global biogeochemical cycle. Its speciation, interactions with solid solutions, and ecotoxicity are areas of active research. It is essential for some cyanolichens and algae but can be toxic at high concentrations due to interference with phosphate biomolecules (Gustafsson, 2019).

Catalytic Demetallization : Oxovanadium(IV) compounds, including etioporphyrin, interact with various catalysts, which is relevant for catalytic demetallization processes. These interactions were studied using spectroscopic methods, providing insights into the behavior of vanadium-based catalysts (Mitchell et al., 1985).

Electrochemistry : The redox chemistry of vanadium(IV) porphyrins has been investigated using electrochemical techniques. Understanding the redox behavior of vanadium(IV) compounds is crucial for applications in electrochemistry and materials science (Newton & Davis, 1975).

Intelligent Window Coatings : Vanadium(IV) oxide, including its doped forms, is used for creating intelligent window coatings. These coatings exhibit thermochromic properties, which are beneficial for energy-efficient glazing applications (Manning et al., 2004).

Metal Extraction and Separation : The selective extraction of vanadium(IV) over other metals, such as iron, using various solvent extractants is a vital process in hydrometallurgy. This separation technique is important for recovering vanadium from different sources (Tavakoli & Dreisinger, 2014).

Photocatalysis : Vanadium-substituted materials show promising results in photocatalysis, such as in the decomposition of organic molecules. The role of vanadium in modulating the electronic environment in these materials is crucial for enhancing photocatalytic activity (Ooms et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Vanadium oxides, including Vanadium(IV) etioporphyrin III oxide, offer unique electrical, optical, optoelectronic, and magnetic properties, which could be manipulated for various applications . There are still rewarding challenges related to their controlled elaboration and the investigation of their responsive properties .

Eigenschaften

IUPAC Name |

oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSZZMVZLBUSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium(IV) etioporphyrin III oxide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.